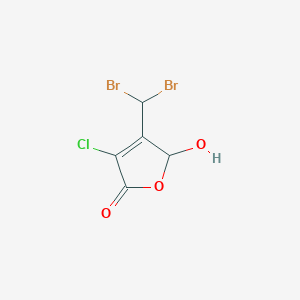

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

Description

BenchChem offers high-quality 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClO3/c6-3(7)1-2(8)5(10)11-4(1)9/h3-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUDLQFPDURWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)C(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021532 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132059-52-0 | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6900TGF09C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Paradigm Shift to Anti-Virulence

The discovery of halogenated furanones in the marine red alga Delisea pulchra marked a pivotal moment in microbiology and medicinal chemistry. Unlike conventional antibiotics that exert selective pressure by killing bacteria (bactericidal) or halting growth (bacteriostatic), halogenated furanones function primarily as Quorum Sensing Inhibitors (QSIs) .

These compounds disrupt bacterial cell-to-cell communication, thereby attenuating virulence factors—such as biofilm formation and toxin secretion—without directly inhibiting cell growth. This "anti-virulence" strategy theoretically reduces the evolutionary pressure for resistance development, a critical advantage in the post-antibiotic era.

Molecular Mechanism of Action[1]

The primary biological activity of halogenated furanones is the antagonism of N-acyl homoserine lactone (AHL) signaling systems, specifically the LuxR-type transcriptional regulators found in Gram-negative bacteria.

The LuxR Instability Model

Early hypotheses suggested simple competitive inhibition at the ligand-binding site. However, seminal work by Manefield et al. (2002) revealed a more complex mechanism. Halogenated furanones act as Michael acceptors .[1] They penetrate the bacterial cell and bind to the LuxR protein. Unlike the native AHL ligand, which stabilizes LuxR and allows it to dimerize and bind DNA, the furanone binding induces a conformational change that targets the LuxR protein for rapid proteolytic degradation.

Key Mechanistic Steps:

-

Displacement: Furanone competes with AHL for the LuxR binding pocket.

-

Destabilization: Binding fails to stabilize the protein structure.

-

Turnover: The Furanone-LuxR complex is recognized by cellular proteases (e.g., Clp and Lon proteases), leading to rapid degradation of the regulator and cessation of virulence gene transcription.

Visualization of Signaling Pathways

Figure 1: Comparative pathway analysis showing native AHL activation versus Furanone-mediated proteolytic degradation of the LuxR regulator.

Structure-Activity Relationship (SAR)

The efficacy of halogenated furanones depends heavily on the substitution pattern of the furanone ring. Synthetic optimization has led to compounds like Furanone C-30 , which exhibits higher stability and potency than natural extracts.

Table 1: Key SAR Determinants for Halogenated Furanones

| Structural Feature | Biological Impact | Mechanistic Insight |

| Exocyclic Double Bond | Critical for Activity | Essential for Michael addition reactions with nucleophilic residues on the receptor protein. |

| Halogenation (Br, I, Cl) | Potency Modulation | Bromine is generally more potent than chlorine. Iodine can increase potency but may reduce stability. |

| C-4 Substitution | Reactivity Control | A bromine at C-4 (e.g., in natural furanones) increases reactivity but also toxicity. Removing it (as in C-30) improves stability. |

| Alkyl Chain Length | Biofilm vs. Growth | Short chains favor QS inhibition. Long chains often introduce surfactant-like bactericidal activity (undesirable for anti-virulence). |

| Acyl Side Chain | Solubility/Uptake | Modifies lipophilicity, affecting the ability to penetrate the bacterial membrane and reach cytoplasmic receptors. |

Experimental Protocols

To validate biological activity, researchers must distinguish between growth inhibition (antibiotic effect) and quorum sensing inhibition (anti-virulence effect).

Protocol: Quantifying Quorum Sensing Inhibition (Reporter Assay)

Objective: Determine the IC50 of a furanone against a specific QS receptor using a bioluminescent or fluorescent reporter strain (e.g., Vibrio harveyi or P. aeruginosa plasB-gfp).

Reagents:

-

Reporter Strain (e.g., P. aeruginosa MH602 with PlasB::gfp).

-

AB Minimal Medium (to reduce background fluorescence).

-

Exogenous AHL (e.g., 3-oxo-C12-HSL) if the strain is a synthase mutant.

-

Test Compound (Furanone dissolved in DMSO).

Step-by-Step Methodology:

-

Inoculum Prep: Grow reporter strain overnight; dilute to OD600 = 0.1 in fresh AB medium.

-

Plate Setup: In a black 96-well microplate with clear bottoms, add 100 µL of bacterial suspension.

-

Treatment: Add test furanone (0.1 µM to 100 µM) and exogenous AHL (if required). Include DMSO solvent control (Negative Control) and a known QSI (Positive Control).

-

Incubation: Incubate at 37°C with shaking for 12–16 hours.

-

Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm) and OD600 simultaneously every hour.

-

Normalization: Calculate Specific Fluorescence (Fluorescence / OD600) to normalize for any minor growth defects.

Visualization of Experimental Workflow

Figure 2: Workflow for high-throughput screening of quorum sensing inhibitors using reporter strains.

Protocol: Biofilm Inhibition (Crystal Violet Assay)

Objective: Assess the ability of the furanone to prevent biofilm formation on abiotic surfaces.

-

Culture: Dilute overnight culture of P. aeruginosa 1:100 in M9 medium supplemented with glucose.

-

Treatment: Add furanone concentrations (typically 1–50 µM) to a PVC or polystyrene 96-well plate.

-

Development: Incubate static at 37°C for 24 hours.

-

Washing: Gently remove planktonic media and wash wells 3x with PBS.

-

Staining: Add 0.1% Crystal Violet solution for 15 minutes.

-

Quantification: Solubilize the dye with 30% acetic acid and measure absorbance at 550 nm.

Therapeutic Potential & Toxicity Limitations[3][4]

While halogenated furanones are potent in vitro, their translation to clinical therapeutics faces significant hurdles, primarily due to toxicity .[2]

-

The Michael Acceptor Problem: The same chemical reactivity that allows furanones to bind LuxR also allows them to react with essential nucleophiles in mammalian cells, such as glutathione. This can lead to rapid depletion of cellular antioxidant reserves and subsequent cytotoxicity.

-

Stability: The lactone ring is susceptible to hydrolysis at physiological pH (pH 7.4), leading to loss of activity.

-

Future Outlook: Current research focuses on "Furanone-mimics" or delivering these compounds via nano-encapsulation (e.g., on the surface of medical devices) to localize the concentration and minimize systemic toxicity.

References

-

Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover.[3] Microbiology, 148(4), 1119-1127.[4] [Link]

-

Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[4] EMBO Journal, 22(15), 3803-3815.[4] [Link]

-

Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology, 148(1), 87-102.[5] [Link]

-

Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology. [Link]

-

Janssens, J.C., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium.[6] Applied and Environmental Microbiology, 74(21), 6639-6648.[6] [Link]

Sources

- 1. DSpace [cora.ucc.ie]

- 2. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. che.psu.edu [che.psu.edu]

- 4. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [cora.ucc.ie]

Technical Guide: Discovery and Isolation of Novel Halogenated Furanones

Subtitle: A Bioassay-Guided Workflow for Next-Generation Quorum Sensing Inhibitors

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, originally identified in the red alga Delisea pulchra, represent a premier class of Quorum Sensing Inhibitors (QSIs) .[1] Unlike traditional antibiotics, these compounds disrupt bacterial communication (quorum sensing) without imposing selective pressure for survival, thereby preserving the host microbiome while attenuating virulence factors such as biofilm formation and toxin production.

This guide provides a rigorous, field-validated workflow for the isolation, purification, and structural characterization of novel furanones, emphasizing bioassay-guided fractionation and self-validating experimental design.

Part 1: Biosynthetic Rationale & Source Selection

The Ecological Signal

Furanones are secondary metabolites evolved by marine macroalgae to prevent surface biofouling.[2] The primary source, Delisea pulchra, produces halogenated furanones (e.g., furanone C-30) that structurally mimic bacterial Acyl-Homoserine Lactones (AHLs) .

Target Selection Criteria:

-

Primary Source: Red algae (Rhodophyta), specifically the family Bonnemaisoniaceae.[2]

-

Secondary Sources: Marine-derived fungi (e.g., Penicillium spp.) and synthetic libraries based on the 4-bromo-2(5H)-furanone scaffold.

Part 2: Extraction and Pre-Fractionation Protocol

Objective: Maximize the recovery of lipophilic halogenated compounds while minimizing salt and polar interference.

Protocol A: Gradient Solvent Extraction

-

Principle: Furanones are generally lipophilic but possess varying degrees of polarity due to halogenation and side-chain length. A single solvent extraction is often insufficient.

| Step | Operation | Critical Parameter | Rationale |

| 1 | Lyophilization | < -40°C, < 0.1 mbar | Removes water to prevent hydrolysis of the lactone ring. |

| 2 | Maceration | DCM:MeOH (2:1, v/v) | Extracts broad polarity range; DCM targets non-polar furanones. |

| 3 | Filtration | Whatman No. 1 | Removes algal biomass. |

| 4 | Desalting | Partition vs. H2O | Crude extract dissolved in EtOAc, washed 3x with dH2O. |

| 5 | Concentration | Rotary Evap < 40°C | CRITICAL: Furanones are volatile and heat-sensitive. |

Part 3: Bioassay-Guided Fractionation

Directing the Chemistry: Never isolate blindly. Use a "reporter" system to track the anti-virulence activity through the purification process.

The Reporter System: Chromobacterium violaceum CV026

This mutant strain produces the purple pigment violacein only in the presence of exogenous AHLs. A QSI (furanone) will inhibit pigment production without inhibiting growth (halo of colorless, living cells).

Workflow Diagram: From Algae to Active Fraction

The following diagram illustrates the logic flow from crude biomass to the identification of the active fraction.

Figure 1: Bioassay-guided fractionation workflow. The "Active Fraction" is defined by specific inhibition of quorum sensing (violacein loss) rather than bactericidal activity.

Part 4: Chromatographic Isolation & Purification

Once the active fraction is identified (typically the mid-polar fraction containing halogenated lactones), high-resolution separation is required.

Protocol B: Reverse-Phase HPLC

-

Stationary Phase: C18 (Octadecylsilyl), 5µm particle size.

-

Mobile Phase: Acetonitrile (ACN) / Water (+0.1% Formic Acid).

-

Detection: UV-Vis at 210 nm (general) and 280 nm (conjugated double bonds characteristic of furanones).

Gradient Strategy:

-

Equilibration: 10% ACN for 5 mins.

-

Ramp: 10% to 100% ACN over 30 mins.

-

Hold: 100% ACN for 5 mins (elute highly lipophilic compounds).

-

Collection: Fractionate peaks every 30 seconds or by threshold trigger.

Part 5: Structural Elucidation (The "E-E-A-T" Core)

Identifying novel furanones requires distinguishing the halogenation pattern and the alkyl side chain.

Mass Spectrometry (HR-ESI-MS)

Mass spec is the diagnostic tool for halogen content. You must look for Isotopic Clusters .

-

Bromine (Br):

and-

1 Br atom: M+ and M+2 peaks of equal height.

-

2 Br atoms: M+, M+2, M+4 in 1:2:1 ratio.

-

-

Chlorine (Cl):

and

NMR Spectroscopy

The furanone core has a distinct signature.

| Nucleus | Signal Type | Chemical Shift (δ) | Structural Insight |

| Carbonyl (C-2) | 165 - 175 ppm | Lactone carbonyl. | |

| Hemiacetal/Acetal | 90 - 110 ppm | If hydroxylated at C-5. | |

| Olefinic (C-3, C-4) | 120 - 150 ppm | The double bond of the furanone ring. | |

| Vinyl Proton | 6.0 - 7.5 ppm | If C-3 or C-4 is unsubstituted (rare in active compounds). | |

| HMBC | Correlation | C-4 to Side Chain | Establishes the alkyl chain attachment point. |

Part 6: Mechanism of Action (Validation)

To claim the compound is a true QSI, you must validate the mechanism. Furanones function by destabilizing the LuxR transcriptional activator protein.

Mechanistic Pathway

-

Mimicry: Furanone enters the bacterial cell.

-

Displacement: It competes with the native AHL signal for the LuxR binding pocket.

-

Destabilization: Binding of furanone induces a conformational change in LuxR that targets it for proteolytic degradation.

-

Silencing: Without LuxR, the target virulence genes (e.g., lasB, rhlA) are not transcribed.

Figure 2: Mechanism of Action. Furanones displace AHLs, leading to the rapid degradation of the LuxR receptor and preventing virulence gene expression.

References

-

De Nys, R., et al. (1993). "New halogenated furanones from the marine alga Delisea pulchra." Journal of Natural Products.

-

Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover."[3] Microbiology.

-

Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[3] Microbiology.

-

McClean, K. H., et al. (1997). "Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones." Microbiology.

-

Proctor, C. R., et al. (2020). "Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa."[3] Journal of Medical Microbiology.

Sources

An In-depth Technical Guide to 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Potent Halogenated Furanone

This technical guide provides a comprehensive overview of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS Number: 132059-52-0), a member of the halogenated furanone class of compounds. Due to the limited direct research on this specific molecule, this guide leverages extensive data from its close structural analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, famously known as Mutagen X (MX). The insights derived from MX provide a strong predictive framework for understanding the chemical reactivity, biological activity, and potential applications of its dibrominated counterpart. This document is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction to Halogenated Hydroxyfuranones

Halogenated 2(5H)-furanones are a class of highly reactive molecules that have garnered significant scientific attention.[1][2] They are recognized as disinfection byproducts (DBPs) in chlorinated drinking water, formed from the reaction of chlorine with natural organic matter like humic acids.[3][4] The most studied compound in this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen that accounts for a significant portion of the mutagenicity of chlorinated water.[3][4][5]

The subject of this guide, 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, is a structural analog of MX where the two chlorine atoms on the methyl group are replaced by bromine atoms. This substitution is expected to modulate its chemical and biological properties, a concept supported by findings that brominated analogs can exhibit enhanced mutagenic potential.[6] The high reactivity of the 2(5H)-furanone core, combined with the presence of multiple halogen atoms, makes these compounds both a toxicological concern and a versatile scaffold for chemical synthesis and drug discovery.[2]

Physicochemical and Structural Properties

The core structure of these compounds is a 2(5H)-furanone ring, which exists in equilibrium with an open-ring form, particularly at physiological pH.[7] The closed-ring lactone form is considered significantly more mutagenic.[7] The high reactivity stems from several structural features: a carbonyl group conjugated with a double bond, a hemiacetal-type hydroxyl group at the C5 position, and labile halogen atoms.[2]

Table 1: Physicochemical Properties of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone and its Dichloro- Analog (MX)

| Property | 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Reference(s) |

| CAS Number | 132059-52-0 | 77439-76-0 | [4][8] |

| Molecular Formula | C₅H₃Br₂ClO₃ | C₅H₃Cl₃O₃ | [7][8] |

| Appearance | Not reported; likely a viscous oil | Pale yellow to brown viscous oil | [4] |

| Solubility | Not reported; likely soluble in organic solvents | Soluble in water and organic solvents | [4] |

| Stability | Not reported; likely sensitive to light and heat | Stable in ethyl acetate and acidic water; may decompose on exposure to light or heat | [4] |

Note: Properties for the dibrominated compound are largely inferred due to a lack of specific experimental data.

Synthesis and Chemical Reactivity

While this specific compound is primarily available for research purposes, its synthesis can be inferred from established methods for MX and other mucohalic acid derivatives.[2][3][4] These syntheses often start from commercially available materials and proceed through multiple steps, avoiding the use of hazardous chlorine gas.[3] For instance, a common precursor for related compounds is mucochloric acid.[2][3]

The reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone scaffold is rich and versatile, allowing for a variety of chemical transformations.[1][2] The hydroxyl group at the C5 position and the halogen atoms on the ring and side chain are all susceptible to nucleophilic attack.[2] This reactivity allows for the synthesis of a diverse library of derivatives.

Key reaction types include:

-

C-C Bond Formation: The C5 carbon can participate in Knoevenagel condensations, Mukaiyama aldol reactions, and Barbier-type reactions to introduce new alkyl or aryl groups.[1][2]

-

Reductive Amination: Mucochloric acid, a related precursor, can undergo reductive amination to produce highly functionalized γ-butyrolactams.[2]

-

Substitution Reactions: The halogen atoms can be substituted, as seen in Sonogashira coupling reactions where both halogens are exchanged.[1]

Figure 1: Synthetic pathways from precursors to bioactive derivatives.

Biological Activity and Mechanism of Action

The biological activity of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is predicted to be dominated by genotoxicity, mirroring the well-documented effects of MX.

Mutagenicity and Carcinogenicity

MX is one of the most potent mutagens ever tested in the Salmonella typhimurium TA100 strain and is a direct-acting mutagen, meaning it does not require metabolic activation to exert its effects.[4][9] It is genotoxic, causing DNA and chromosome damage both in vitro and in vivo.[4] The primary type of mutation induced by MX is a GC→TA transversion.[4] Studies have shown that bromination can enhance the mutagenic potential of these compounds, suggesting that the dibrominated analog may be at least as potent as MX.[6]

Long-term animal bioassays have demonstrated that MX is a multi-site carcinogen in rats, inducing tumors in the liver, thyroid, and adrenal glands, among others.[10][11] The International Agency for Research on Cancer (IARC) has classified MX as "possibly carcinogenic to humans" (Group 2B).[4]

Mechanism of Genotoxicity

The genotoxicity of MX, and likely its dibrominated analog, is attributed to its ability to form adducts with DNA. The closed-ring furanone structure is crucial for this activity.[7] The proposed mechanism involves the nucleophilic attack of DNA bases, particularly guanine and adenosine, on the electrophilic furanone ring system.[4][7] This covalent binding disrupts the normal structure and function of DNA, leading to mutations during replication.

Figure 2: Proposed mechanism of DNA adduct formation and mutagenesis.

Other Biological Effects

In addition to direct genotoxicity, MX and related chlorohydroxyfuranones have been shown to inhibit gap junctional intercellular communication (GJIC).[7] This non-genotoxic effect may contribute to tumor promotion by disrupting the normal signaling between cells that helps control growth and differentiation.[6][7]

Potential in Drug Development

Despite their toxicity, the inherent reactivity of the 2(5H)-furanone scaffold makes it an interesting starting point for medicinal chemistry.[2] Compounds possessing this core structure, isolated from natural sources, have demonstrated a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2]

By strategically modifying the furanone core—for instance, through the reactions described in Section 3—it is possible to synthesize derivatives with improved therapeutic indices. The goal is to retain the desired bioactivity while mitigating the non-specific toxicity. Derivatives of mucochloric and mucobromic acids have been investigated as inhibitors of key enzymes like kinases and topoisomerase, and as quorum sensing inhibitors in bacteria.[2]

Analytical Methodology

The analysis of trace levels of halogenated furanones in environmental samples, such as drinking water, is challenging due to their thermolability and low concentrations (ng/L).[4] The established methods for MX are directly applicable to its dibrominated analog.

Standard Analytical Workflow

A typical protocol involves several key steps to isolate, concentrate, and identify the target compound.

-

Sample Pre-concentration: Large volumes of water (several liters) are passed through an adsorption resin (e.g., XAD).

-

Elution: The trapped analytes are desorbed from the resin using an organic solvent like ethyl acetate.

-

Solvent Evaporation: The solvent is carefully evaporated to concentrate the analytes.

-

Derivatization: Due to their thermolability, direct analysis by gas chromatography (GC) is difficult. The sample is derivatized, typically by methylation with an acidic methanol solution, to create a more stable and volatile compound suitable for GC analysis.

-

Analysis: The derivatized sample is analyzed by high-resolution gas chromatography coupled with mass spectrometry (GC-MS) for definitive identification and quantification.[4]

Figure 3: Standard workflow for the analysis of halogenated furanones.

Conclusion and Future Directions

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a highly reactive halogenated organic compound with significant, albeit largely inferred, biological activity. Drawing from the extensive research on its close analog, MX, it is predicted to be a potent, direct-acting mutagen and a potential carcinogen. Its high reactivity also makes the furanone scaffold a versatile platform for the synthesis of novel bioactive compounds in drug discovery.

Future research should focus on directly characterizing the physicochemical properties and biological activities of the dibrominated analog. Key areas for investigation include:

-

Comparative Toxicity Studies: Directly comparing the mutagenic and carcinogenic potency of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone with MX to understand the structure-activity relationship of halogen substitution.

-

Synthesis of Novel Derivatives: Utilizing the reactive furanone core to generate libraries of new compounds for screening against therapeutic targets, particularly in oncology and infectious diseases.

-

Mechanistic Studies: Elucidating the specific DNA adducts formed by the dibrominated compound and investigating its non-genotoxic effects, such as the inhibition of intercellular communication.

A deeper understanding of this and related compounds is crucial for both assessing environmental health risks and harnessing their chemical potential for therapeutic innovation.

References

- Benchchem. 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone.

- Journal of Visualized Experiments. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one.

- PubMed. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water.

- National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.

- PubMed. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat.

- MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.

- PubChem. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone.

- Guidechem. 3-chloro-4-(dibromomethyl)-5-hydroxy-2(5h)-furanone 132059-52-0.

- ResearchGate. Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat.

- National Center for Biotechnology Information (NCBI). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).

- Journal of the American Chemical Society. Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen.

Sources

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]

- 3. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-4-(bromochloromethyl)-5-hydroxy-2(5H)-furanone | 132059-51-9 | Benchchem [benchchem.com]

- 7. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility and stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS 132059-52-0). This compound belongs to a class of halogenated furanones that are of significant interest as disinfection byproducts in water treatment and as potential pharmacophores. Due to the limited availability of direct experimental data for this specific dibromo-analog, this document leverages the extensive research conducted on its close structural analog, 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX, CAS 77439-76-0), to establish a robust predictive framework for its behavior. We delve into the core chemical principles governing its solubility and degradation, provide detailed, field-proven protocols for experimental characterization, and offer insights into the causal mechanisms behind these analytical strategies.

Introduction to a Molecule of Interest

Chemical Identity and Structure

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated lactol. Its core structure is a five-membered furanone ring, which imparts significant chemical reactivity.

-

Chemical Name: 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

-

Synonyms: BMX-2[1]

-

CAS Number: 132059-52-0[1]

-

Molecular Formula: C₅H₃Br₂ClO₃[1]

-

Molecular Weight: 306.33 g/mol [1]

The key structural features—an electrophilic α,β-unsaturated carbonyl system, a C3-chloro substituent, and a C4-dibromomethyl group—make this molecule a potent alkylating agent and a subject of toxicological concern.[2] It is structurally analogous to the well-studied mutagen MX, differing only by the substitution of two bromine atoms for chlorine on the methyl group.[3]

Scientific Context and Significance

Halogenated furanones are formed during the chlorine-based disinfection of water containing natural organic matter.[4] The dichloromethyl analog, MX, is a potent mutagen that can account for a significant portion of the mutagenicity found in drinking water.[3][4] The dibromo-analog, the subject of this guide, is also formed as a disinfection byproduct and is of moderate to high concern due to its structural similarity to MX and its own mutagenic potential.[2] Understanding the solubility and stability of this compound is therefore critical for environmental risk assessment, the development of water purification technologies, and for researchers exploring the furanone scaffold in drug discovery.

Overview of Physicochemical Properties

While experimental data for the dibromomethyl furanone is sparse, we can predict its properties based on its structure and data from the dichloromethyl analog (MX).

| Property | 3-Chloro-4-(dichloro methyl)... (MX) | Predicted for 3-Chloro-4-(dibromo methyl)... | Rationale for Prediction |

| Appearance | Pale yellow to brown viscous oil[3] | Likely a viscous oil or semi-solid | Increased molecular weight may lead to a more solid character. |

| Aqueous Solubility | pH-dependent; ~44-51 mg/mL[3] | Slightly lower than MX | The larger, more polarizable dibromomethyl group increases lipophilicity (LogP ~1.5) compared to the dichloromethyl group, likely reducing aqueous solubility.[5] |

| Organic Solvent Solubility | Soluble in organic solvents[3] | Soluble, likely enhanced in non-polar solvents | Increased lipophilicity should favor solubility in solvents like ethyl acetate, dichloromethane, etc. |

| Stability | Thermolabile; pH-dependent hydrolysis[3] | Thermolabile; pH-dependent hydrolysis | The core furanone structure, responsible for pH-dependent instability, is identical. The C-Br bond is weaker than C-Cl, potentially increasing sensitivity to photolytic or specific chemical degradation pathways. |

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" governs solubility; polar molecules dissolve in polar solvents, and non-polar molecules dissolve in non-polar solvents.[6] The furanone structure contains both polar (hydroxyl, carbonyl, ether) and non-polar (halogenated carbon backbone) regions, giving it mixed solubility characteristics.

Aqueous Solubility: The Critical Role of pH

Aqueous solubility is paramount for assessing environmental fate or developing parenteral drug formulations. For this class of furanones, solubility is intrinsically linked to the pH-dependent structural equilibrium (see Section 3.1).

While no specific data exists for the dibromomethyl analog, the data for MX provides an excellent baseline.

| Solvent System (for MX analog) | Solubility (mg/mL) | Reference |

| Water, pH 2.0 | 50.8 | [3] |

| Water, pH 7.0 | 43.7 | [3] |

The slight decrease in solubility at neutral pH for MX is consistent with the molecule's slow degradation and isomerization under these conditions.[3] It is reasonable to expect 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone to exhibit a similar aqueous solubility in the range of 30-50 mg/mL, with highest solubility and stability at acidic pH.

Solubility in Organic Solvents

The dichloromethyl analog (MX) is noted as being "soluble in organic solvents," with ethyl acetate being a common solvent for extraction and handling.[3] Given the predicted increase in lipophilicity, the dibromomethyl analog is expected to be readily soluble in a range of common organic solvents.

Predicted Solubility Hierarchy:

-

High Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone

-

Moderate Solubility: Acetonitrile, Methanol, Ethanol

-

Low Solubility: Hexanes, Heptane

Protocol: Experimental Determination of Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining aqueous solubility. This self-validating system ensures equilibrium is reached and provides a definitive value.

Causality Behind the Method: The core principle is to create a saturated solution by adding excess solute to a solvent and allowing it to reach thermodynamic equilibrium. The concentration of the dissolved solute in the supernatant is then measured, representing the solubility limit. For pH-sensitive compounds, using a buffered system is non-negotiable to prevent pH drift and ensure the measurement reflects the solubility of a specific ionic form.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M citrate for pH 3, 0.1 M phosphate for pH 7, 0.1 M borate for pH 9) to test pH-dependent solubility.

-

Analyte Addition: To a series of glass vials, add an excess amount of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (e.g., 5-10 mg) to a defined volume of the chosen buffer (e.g., 1-2 mL). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24-48 hours. A preliminary kinetics study (measuring concentration at 4, 8, 16, 24, 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

Phase Separation: Allow the vials to stand at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples at a controlled temperature to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase (e.g., Acetonitrile/Water) to prevent precipitation and bring the concentration into the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS/MS method against a calibration curve prepared from a known stock solution.

Caption: Workflow for Shake-Flask Solubility Determination.

Stability and Degradation Pathways

The stability of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is not absolute. Its chemical integrity is primarily challenged by pH, temperature, and light. Understanding its degradation profile is essential for defining storage conditions, predicting environmental persistence, and ensuring data quality in biological assays.

The Core Mechanism: pH-Dependent Ring-Opening Equilibrium

The most significant factor governing the stability of this and related furanones is a pH-dependent equilibrium between the cyclic (lactone) form and an acyclic, open-ring (butenoic acid) form.[7]

-

In Acidic Conditions (pH < 4): The equilibrium strongly favors the closed-ring, cyclic furanone structure. The compound is relatively stable in this form.[3][7]

-

In Neutral to Basic Conditions (pH > 6): The equilibrium shifts towards the deprotonated, open-ring carboxylate form.[7] This acyclic isomer is more reactive and susceptible to further degradation and isomerization.[3]

This reversible ring-opening is the central mechanistic pathway for its degradation and detoxification by nucleophiles, such as sulfhydryl groups in glutathione.[8]

Caption: pH-Dependent Equilibrium of the Furanone Ring.

Stability Profile: Insights from the Dichloro- Analog (MX)

The stability of MX has been well-characterized and serves as a reliable model for the dibromo- compound.

| Condition | Observation for MX | Implication | Reference |

| Aqueous, Acidic (pH < 4) | Stable | Stock solutions and formulations should be prepared in acidic buffers for maximum shelf-life. | [3] |

| Aqueous, Neutral/Basic | Undergoes hydrolytic degradation | Half-life is limited under physiological conditions (pH 7.4). | [3] |

| Half-Life | ~6 days at pH 8, 23 °C | Degradation is relatively slow but significant over the course of multi-day experiments. | [3] |

| Temperature | Thermolabile | Avoid high temperatures during storage and analysis. GC analysis requires derivatization. | [3] |

| Light | May decompose on exposure | Protect solutions and solid material from light. | [3] |

| Reducing Agents | Rapidly inactivated by sulfhydryl compounds | Reacts with biological nucleophiles like glutathione and cysteine. | [8] |

Protocol: Forced Degradation Study for Stability Assessment

A forced degradation (or stress testing) study is essential to identify degradation pathways and establish a stability-indicating analytical method.

Causality Behind the Method: The goal is to accelerate the degradation process under controlled, exaggerated conditions (high temp, extreme pH, intense light, oxidation) to predict long-term stability and ensure the analytical method can separate the parent compound from its degradation products. This is a cornerstone of pharmaceutical development (ICH Q1A).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the furanone in a suitable solvent like acetonitrile.

-

Stress Conditions Setup:

-

Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock solution in purified water.

-

Oxidative Degradation: Dilute the stock solution in a 3% hydrogen peroxide solution.

-

Thermal Stress: Store aliquots of the solutions (acid, base, neutral) at an elevated temperature (e.g., 60 °C).

-

Photolytic Stress: Expose an aliquot of the neutral solution to a photostability chamber with controlled light (e.g., 1.2 million lux hours) and UV exposure. Keep a control sample wrapped in foil.

-

-

Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.

-

Quenching: For the acid and base hydrolysis samples, neutralize them by adding an equimolar amount of base or acid, respectively, to halt the reaction.

-

Analysis: Analyze all samples by a high-resolution analytical method, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS/MS).

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point to determine degradation kinetics.

-

Examine the chromatograms for the appearance of new peaks (degradants).

-

Use the PDA to check for peak purity and the MS to identify the mass of potential degradants.

-

Sources

- 1. 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | C5H3Br2ClO3 | CID 154415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) - Some Drinking-water Disinfectants and Contaminants, including Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Khan Academy [khanacademy.org]

- 7. mdpi.com [mdpi.com]

- 8. Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a halogenated furanone, a class of compounds of significant interest due to their high reactivity and diverse biological activities.[1][2] This particular molecule is a brominated analogue of the well-known and potent mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), which is a disinfection by-product found in chlorinated drinking water.[1][3] The substitution of chlorine with bromine atoms on the methyl group is anticipated to alter the compound's physicochemical properties and biological interactions, making a thorough spectroscopic analysis essential for its unambiguous identification, purity assessment, and for understanding its behavior in various chemical and biological systems.

This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. Due to the limited availability of published experimental spectra for this specific dibromo-analogue, this guide will leverage detailed, experimentally verified data from its well-characterized dichloro-counterpart, MX, as a foundational reference.[4] The principles of spectroscopy allow for a robust, predictive analysis of the spectral characteristics of the title compound.

Molecular Structure and Chemical Environment

The structure of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone presents a unique set of spectroscopic challenges and features. The furanone ring contains a lactone functionality, a carbon-carbon double bond, and a chlorine substituent. The C4 position is substituted with a dibromomethyl group, and the C5 position bears a hydroxyl group, making it a hemiacetal. This hemiacetal can exist in equilibrium with an open-ring aldehyde-acid form, particularly in solution, which can influence the observed spectra.[2]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent protons in the molecule. The analysis is based on the published data for the dichloro-analogue (MX), with adjustments for the substitution of chlorine with bromine.[4]

| Predicted Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| -OH | ~5.0 - 6.0 | Broad Singlet | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to chemical exchange. |

| H-5 | ~6.4 - 6.6 | Singlet | This proton is attached to the hemiacetal carbon (C5). Its chemical shift will be downfield due to the adjacent oxygen atoms. |

| -CHBr₂ | ~6.6 - 6.8 | Singlet | This proton is on the dibromomethyl group. The two bromine atoms are strongly deshielding, shifting this signal significantly downfield. Compared to the dichloromethyl proton in MX (δ ~6.60 ppm), the shift may be slightly different due to the differing electronegativity and magnetic anisotropy of bromine versus chlorine. |

Causality Behind Predictions:

-

Deshielding Effects: The electron-withdrawing nature of the halogens (Cl, Br) and the oxygen atoms in the furanone ring causes a general downfield shift for all protons.

-

Substituent Effects: Replacing the two chlorine atoms on the methyl group with bromine is expected to have a nuanced effect on the chemical shift of the methine proton. While bromine is less electronegative than chlorine, its larger size and different anisotropic effects could lead to a slight shift.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each carbon atom in the molecule. The assignments are based on the data for MX and known substituent effects.[4]

| Predicted Assignment | Predicted Chemical Shift (δ) ppm | Notes |

| -CHBr₂ | 35 - 45 | The carbon of the dibromomethyl group is expected to be significantly upfield compared to its dichloromethyl counterpart in MX (δ ~60.5 ppm). This is a classic "heavy atom effect" where the larger bromine atoms induce an upfield shift. |

| C5 | 95 - 98 | The hemiacetal carbon is highly deshielded due to being bonded to two oxygen atoms. |

| C4 | 124 - 127 | This is one of the sp² carbons of the double bond, substituted with the dibromomethyl group. |

| C3 | 149 - 152 | The other sp² carbon, substituted with chlorine, is expected to be further downfield. |

| C2 (C=O) | 163 - 166 | The carbonyl carbon of the lactone is the most deshielded carbon in the molecule. |

Expertise in Interpretation: The most significant predicted difference between the ¹³C NMR spectra of the dibromo- and dichloro- analogues is the chemical shift of the halo-methyl carbon. The upfield shift upon substitution of chlorine with bromine is a well-established phenomenon and serves as a key diagnostic feature.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility and a clean spectral window.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Key parameters to optimize include the pulse angle (typically 30-45° for quantitative analysis), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants (if any) to assign the signals to the respective nuclei.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone will be dominated by absorptions from the hydroxyl and carbonyl groups.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3200 - 3500 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding of the hydroxyl group. This is a characteristic feature of alcohols and hemiacetals. |

| ~1780 | C=O stretch (lactone) | Strong | The carbonyl group is part of a five-membered ring (lactone), which increases the stretching frequency compared to an acyclic ester. Conjugation with the C=C double bond may slightly lower this frequency. |

| ~1660 | C=C stretch | Medium | The absorption for the carbon-carbon double bond within the furanone ring. |

| 1000 - 1200 | C-O stretch | Strong | Corresponding to the C-O bonds of the lactone and hemiacetal. |

| 600 - 800 | C-Cl, C-Br stretches | Medium to Strong | The carbon-halogen bond vibrations appear in the fingerprint region of the spectrum. |

Authoritative Grounding: The predicted positions of the carbonyl and double bond stretches are based on established correlation tables for cyclic esters and alkenes. The high frequency of the C=O stretch is a hallmark of strained ring systems like 2(5H)-furanones.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial for obtaining a clean spectrum of the sample.

-

Place a small amount of the neat, liquid sample (or a solid sample pressed firmly) onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the peak positions with known correlation charts to confirm the presence of the key functional groups.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Predicted m/z | Proposed Fragment | Notes |

| 304/306/308/310 | [M]⁺ | The molecular ion peak. The complex isotopic pattern will be a definitive feature, arising from the presence of one chlorine atom (³⁵Cl and ³⁷Cl) and two bromine atoms (⁷⁹Br and ⁸¹Br). The relative abundances of these isotopologues can be calculated and compared to the experimental spectrum for confirmation. |

| 225/227/229 | [M - Br]⁺ | Loss of a bromine radical is a common fragmentation pathway for bromo-compounds. |

| 197/199/201 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

| 171/173 | [CHBr₂]⁺ | The dibromomethyl cation, which should be a prominent peak. |

Trustworthiness of Interpretation: The isotopic pattern of the molecular ion is a self-validating feature. The natural abundance of chlorine isotopes is approximately 3:1 (³⁵Cl:³⁷Cl), and for bromine, it is nearly 1:1 (⁷⁹Br:⁸¹Br). The combination of these in a single molecule will produce a highly characteristic cluster of peaks for the molecular ion and any fragments containing these halogens. This pattern is a powerful confirmation of the elemental composition.

Experimental Protocol for Mass Spectrometry (GC-MS)

Due to the potential thermal lability of the compound, a carefully optimized Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Optional Derivatization: To improve thermal stability and chromatographic behavior, the hydroxyl group can be derivatized, for example, by methylation with diazomethane or silylation with BSTFA.

-

-

GC-MS System Configuration:

-

GC: Use a capillary column suitable for semi-polar compounds (e.g., DB-5ms).

-

Injection: Use a split/splitless injector. A splitless injection is preferred for trace analysis. The injector temperature should be kept as low as possible (e.g., 200-220 °C) to minimize on-column degradation.

-

Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a final temperature of ~250 °C. The ramp rate should be optimized to ensure good separation from any impurities.

-

MS: The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV. The scan range should be set to cover the expected molecular weight range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and its isotopic pattern to confirm the molecular formula.

-

Identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

-

Visualization of Key Data and Processes

Molecular Structure with NMR Numbering

Caption: Numbering scheme for NMR assignments.

Proposed Mass Spectrometry Fragmentation Workflow

Caption: Proposed EI fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone requires a multi-faceted approach. While experimental data for this specific compound is not widely published, a robust and scientifically sound characterization can be achieved by leveraging the detailed spectral data of its well-studied dichloro-analogue, MX, in conjunction with fundamental spectroscopic principles. The predicted NMR, IR, and MS data presented in this guide provide a strong framework for researchers to identify and characterize this compound. The key identifiers will be the unique isotopic pattern in the mass spectrum, the characteristic lactone and hydroxyl stretches in the IR spectrum, and the distinct signals in the ¹H and ¹³C NMR spectra, particularly the upfield-shifted dibromomethyl carbon. The provided protocols offer a validated starting point for obtaining high-quality experimental data.

References

-

International Agency for Research on Cancer. (2004). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 84. Lyon, France: IARC. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). In PubChem. Retrieved from [Link]

-

Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen. Canadian Journal of Chemistry, 63(4), 828-832. [Link]

-

Padmapriya, A. A., Just, G., & Lewis, N. G. (1985). Synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen [PDF]. Canadian Journal of Chemistry. [Link]

-

Górska, A., & Gliński, M. (2021). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 26(21), 6665. [Link]

Sources

Methodological & Application

Application Note: Mechanistic Profiling of Furanone Compound Toxicity in Mammalian Cells

Introduction & Scientific Context

Furanones, particularly halogenated furanones (e.g., fimbrolides) and 2(5H)-furanone derivatives, are a class of heterocyclic compounds with significant pharmacological interest. They function as quorum-sensing inhibitors (QSIs) in bacteria and possess anti-cancer properties. However, their therapeutic window is often narrowed by mammalian cytotoxicity.

The Mechanistic Challenge: Unlike simple inert toxins, furanones are chemically reactive electrophiles. Many act via a Michael addition mechanism, covalently binding to cellular nucleophiles such as glutathione (GSH). This depletion of the antioxidant pool triggers a cascade of Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and eventual apoptosis or necrosis.

Critical Experimental Warning: Furanones often possess intrinsic reducing properties (specifically those with hydroxyketone moieties). Standard tetrazolium-based assays (MTT/MTS) can yield false negatives because the compound itself may chemically reduce the tetrazolium salt to formazan, mimicking cellular metabolic activity.[1] This guide provides a self-validating workflow to overcome these artifacts.

Experimental Workflow & Logic

The following flowchart outlines the decision matrix for testing furanones. It prioritizes the identification of assay interference before committing to large-scale screening.

Figure 1: Validated workflow for furanone toxicity testing. The critical decision point (Yellow Diamond) prevents false viability data caused by chemical reduction of tetrazolium salts.

Protocol 1: Metabolic Viability (MTT) with Interference Control

Objective: Determine the IC50 of the furanone compound while controlling for abiotic reduction.

Materials

-

Cell Line: e.g., HEK293 (Normal) or A549 (Cancer model).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Compound: Test Furanone (Freshly prepared; avoid freeze-thaw cycles of stock).

Step-by-Step Methodology

-

Seeding: Seed cells in a 96-well plate (5,000–10,000 cells/well) in 100 µL media. Incubate for 24 hours.

-

The "Abiotic" Control (Crucial Step):

-

Prepare a duplicate 96-well plate containing only culture media (no cells).

-

Add the furanone compound to this plate at the same concentrations used in the cell plate.

-

Rationale: This detects if the furanone chemically reduces MTT.[1]

-

-

Treatment: Add furanone to the cell-containing plate (Concentration range: 0.1 µM – 100 µM). Ensure final DMSO concentration is <0.5%.

-

Incubation: Incubate for 24–48 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT stock to all wells (both cell and cell-free plates). Incubate for 3–4 hours.

-

Solubilization: Carefully remove media (if using adherent cells) or add solubilization buffer (SDS/HCl) if using suspension cells. Dissolve formazan crystals in 100 µL DMSO.

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

Data Analysis & Validation

Calculate the Net Absorbance (

-

Interpretation: If

is > 10% of your control signal, the MTT assay is invalid. Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo) .

Protocol 2: Oxidative Stress Profiling (ROS Generation)

Objective: Confirm if toxicity is driven by ROS, a hallmark of furanone-mediated glutathione depletion.

Mechanism of Action

Furanones often act as Michael acceptors, depleting cellular GSH. This leaves the cell vulnerable to ROS accumulation.

Figure 2: Mechanistic pathway of furanone-induced cytotoxicity via glutathione depletion.

Methodology (DCFDA Assay)

-

Preparation: Seed cells in black-walled, clear-bottom 96-well plates. Allow attachment overnight.

-

Staining (Pre-loading):

-

Wash cells with warm PBS (calcium/magnesium-free).

-

Incubate cells with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media for 45 minutes at 37°C.

-

Note: Serum esterases can cleave DCFDA prematurely; serum-free is mandatory here.

-

-

Wash: Remove DCFDA solution and wash 1x with PBS. Add complete media (phenol-red free preferred).

-

Treatment: Add furanone test compounds.

-

Positive Control:[2] 100 µM H2O2 or 50 µM Menadione.

-

Negative Control: 0.1% DMSO vehicle.

-

-

Kinetic Read: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Excitation: 485 nm

-

Emission: 535 nm

-

Interval: Read every 15 minutes for 2–4 hours.

-

Protocol 3: Mode of Death (Annexin V / PI Flow Cytometry)[2][3]

Objective: Distinguish between apoptosis (early toxicity) and necrosis (acute membrane rupture).

Methodology

-

Treatment: Treat cells (e.g.,

cells/well in 6-well plate) with furanone at IC50 and 2x IC50 concentrations for 24 hours. -

Harvesting (Critical for Adherent Cells):

-

Staining:

-

Analysis: Add 400 µL Binding Buffer and analyze on a flow cytometer (e.g., BD FACSCanto or equivalent).

Data Interpretation Table

| Population | Annexin V Status | PI Status | Biological State | Interpretation for Furanones |

| Q3 | Negative (-) | Negative (-) | Viable | Healthy cells |

| Q4 | Positive (+) | Negative (-) | Early Apoptosis | Likely Mechanism: ROS-induced mitochondrial pathway. |

| Q2 | Positive (+) | Positive (+) | Late Apoptosis | Secondary necrosis following apoptosis. |

| Q1 | Negative (-) | Positive (+) | Necrosis | Acute Toxicity: Membrane lysis (often seen at high doses). |

References

-

Han, Y., et al. (2020). "Interference of antioxidant flavonoids with MTT tetrazolium assay." Journal of Pharmaceutical Analysis. (Demonstrates the chemical reduction of MTT by antioxidants/phenolics, applicable to hydroxy-furanones).

-

Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal. (Foundational paper on halogenated furanones and their biological activity).

-

Cheung, S.H., et al. (2022). "Prooxidant action of furanone compounds: implication of reactive oxygen species."[6] Food and Chemical Toxicology. (Details the ROS generation mechanism of furanones).

-

Rieber, M., et al. (2013). "Annexin V Staining of Adherent Cells for Flow Cytometry." BD Biosciences Application Note. (Standard protocol for adherent cell apoptosis).

-

Kalyanaraman, B., et al. (2012). "Teaching the basics of reactive oxygen species and their relevance to cancer biology." Redox Biology. (authoritative guide on DCFDA limitations and controls).

Sources

- 1. sdiarticle4.com [sdiarticle4.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Annexin V-FITC Kit Protocol [hellobio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of Furanones in Complex Matrices

Abstract

Furanones and their derivatives are a critical class of heterocyclic organic compounds, significantly impacting the flavor and aroma profiles of various food products and serving as key structural motifs in pharmacologically active molecules.[1] Their accurate quantification is paramount for quality control in the food and beverage industry and for pharmacokinetic and quality assurance studies in drug development. This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the selective and sensitive analysis of furanones. The protocol outlines optimized parameters for chromatographic separation, sample preparation strategies for complex matrices, and a comprehensive validation procedure adhering to ICH guidelines to ensure data integrity and reliability.[2][3]

Introduction: The Analytical Imperative for Furanone Quantification

Furanones, characterized by a furan ring with a ketone group, are prevalent in nature and are often formed during the thermal processing of foods through the Maillard reaction.[1][4] For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a key compound responsible for the characteristic "burnt-pineapple" or caramel-like aroma in many fruits and processed juices.[5] In the pharmaceutical realm, the furanone scaffold is integral to various drugs, such as the antibacterial agent furazolidone.[6]

Given their potent sensory properties and physiological effects, a reliable analytical method is essential for their quantification. While gas chromatography (GC) is often used, HPLC offers distinct advantages, particularly for less volatile or thermally labile furanone derivatives, as it avoids the high temperatures that can lead to analyte degradation or artifact formation.[7][8] This application note presents a reverse-phase HPLC (RP-HPLC) method that is both specific and efficient for routine analysis in quality control and research laboratories.

Principles of the Method: Achieving Selective Separation

The method leverages the principles of reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a more polar aqueous-organic mixture. Furanones, being moderately polar compounds, exhibit differential partitioning between the stationary and mobile phases based on their hydrophobicity.

Causality of Component Selection:

-

Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and strong hydrophobic retention, which is ideal for resolving a wide range of furanone structures. A C8 column can also be effective and may provide shorter retention times for more hydrophobic analytes.[6]

-

Mobile Phase: A gradient elution using acetonitrile (or methanol) and water, acidified with a small amount of formic or phosphoric acid, is employed.[9][10] The organic modifier (acetonitrile) modulates the elution strength, while the acid suppresses the ionization of any acidic or basic functional groups on the analytes or the residual silanols of the stationary phase. This ensures sharp, symmetrical peak shapes and reproducible retention times. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are essential.[9][10]

-

Detection: UV detection is a cost-effective and robust technique for this application.[11] Furanones possess chromophores that absorb UV light, typically in the 200-400 nm range.[12] The specific wavelength is selected based on the absorbance maximum of the target analyte to ensure maximum sensitivity.[13] For instance, a wavelength of 290 nm is effective for DMHF, while furazolidone is detected at 367 nm.[5][6] A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.[14]

Experimental Workflow and Protocols

Instrumentation and Reagents

-

HPLC System: An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV/Vis or PDA detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for general applications.[15] For faster analysis, a shorter column with smaller particles (e.g., 2.1 x 100 mm, 1.8 µm) can be used with a UHPLC system.[16]

-

Reagents: HPLC-grade acetonitrile, methanol, and water. High-purity formic acid or phosphoric acid.

-

Analytical Standards: Certified reference standards of the target furanone(s).

Visualized Workflow

The overall analytical process from sample receipt to final data reporting is depicted below.

Caption: General workflow for HPLC-UV analysis of furanones.

Detailed Protocols

Protocol 1: Standard Preparation

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the furanone reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask.

-

Working Standard Solutions: Prepare a series of at least five calibration standards by serially diluting the primary stock solution with the mobile phase.[17] The concentration range should bracket the expected concentration of the analyte in the samples. For example, for a pharmaceutical assay, this might be 80-120% of the target concentration.[18]

Protocol 2: Sample Preparation

The choice of sample preparation is critical and matrix-dependent. The goal is to extract the analyte of interest while removing interfering components.

-

For Liquid Samples (e.g., Juices):

-

Centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to remove suspended solids.[7]

-

For complex matrices, a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge is highly effective.[5] Condition the cartridge with methanol, equilibrate with water, load the sample, wash with a weak solvent (e.g., 5% methanol in water) to remove polar interferences, and finally elute the furanone with a stronger solvent like pure methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[17]

-

Filter the final extract through a 0.45 µm syringe filter prior to injection.

-

-

For Solid or Oily Samples (e.g., Transformer Oil, Food):

-

Homogenize the sample if necessary.

-

Perform a liquid-liquid extraction (LLE). For furanic compounds in transformer oil, for example, 10 mL of oil can be extracted with 2 mL of acetonitrile.[16]

-

Vortex the mixture vigorously (e.g., for 10 minutes) and allow the phases to separate.[16]

-

The acetonitrile (upper) layer containing the furanones is carefully collected.[16]

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions & Data Presentation

The following table summarizes a typical set of starting conditions for the analysis of furanones like DMHF. These should be optimized for specific analytes and matrices.

| Parameter | Recommended Condition | Rationale for Choice |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides excellent retention and resolution for moderately polar furanones.[8][15] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures sharp peaks and reproducible retention.[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a strong organic modifier providing good peak shape. |

| Gradient | 10% B to 90% B over 15 min | A gradient is often necessary to elute a range of furanones with different polarities and clean the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6][15] |

| Column Temp. | 30 °C | Controlled temperature ensures stable retention times. |

| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration and sensitivity needs. |

| Detection λ | 290 nm (for DMHF) | Wavelength of maximum absorbance for the target analyte ensures optimal sensitivity.[5] |

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[19] The key validation parameters are outlined below.

Sources

- 1. imreblank.ch [imreblank.ch]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mtc-usa.com [mtc-usa.com]

- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. youtube.com [youtube.com]

- 12. elementlabsolutions.com [elementlabsolutions.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. agilent.com [agilent.com]

- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]